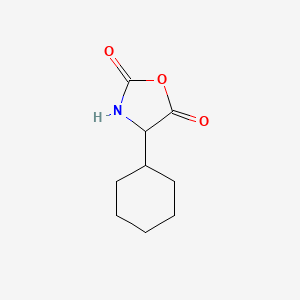

4-Cyclohexyloxazolidine-2,5-dione

Description

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.2 g/mol |

IUPAC Name |

4-cyclohexyl-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C9H13NO3/c11-8-7(10-9(12)13-8)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,10,12) |

InChI Key |

QVEMVXCCHSUMDU-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2C(=O)OC(=O)N2 |

Canonical SMILES |

C1CCC(CC1)C2C(=O)OC(=O)N2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:

Research indicates that derivatives of oxazolidinediones, including 4-cyclohexyloxazolidine-2,5-dione, exhibit significant antitumor properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by affecting cellular mechanisms such as protein synthesis. For instance, compounds with similar structures have been identified as potential inhibitors of protein synthesis in cancer cells, leading to cell cycle arrest and apoptosis .

Anti-inflammatory Properties:

Compounds derived from oxazolidinediones have also demonstrated anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests potential therapeutic applications in treating inflammatory diseases .

Material Science

Polymer Synthesis:

this compound is utilized in the synthesis of various polymers. Its structure allows it to act as a monomer or an intermediate in the production of polyesters and polycarbonates through ring-opening polymerization reactions. This application is particularly relevant in creating biodegradable materials for medical and environmental uses .

Block Copolymers:

The compound has been explored for synthesizing multi-block copolymers that combine polylactide and polycarbonate. These copolymers are valuable for their mechanical properties and biodegradability, making them suitable for applications in packaging and biomedical devices .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Oxazolidine-2,5-dione vs. Piperazine-2,5-diones

- Ring Size and Conformation :

- 4-Cyclohexyloxazolidine-2,5-dione : A five-membered oxazolidine ring imposes greater ring strain but enhanced rigidity compared to six-membered piperazine rings. This may influence binding to biological targets.

- Piperazine-2,5-diones (e.g., compounds 6–10 in ) : The larger ring allows for diverse substituent orientations, such as benzylidene or isobutyl groups, which contribute to antiviral activity (e.g., compound 6: IC50 = 28.9 μM against H1N1) .

Substituent Effects

- Cyclohexyl Group : In this compound, the bulky cyclohexyl substituent likely enhances metabolic stability by shielding reactive sites, analogous to the cyclohexyl group in DMCHC (a curcumin analog), which was designed to block metabolic degradation .

- Benzylidene/Isobutyl Groups : In piperazine-2,5-diones, these groups improve lipophilicity and target engagement, as seen in their antiviral activity .

Bioactivity and Stability

- Metabolic Stability: The cyclohexyl group in DMCHC and (hypothetically) this compound may reduce enzymatic degradation compared to compounds with methylene or phenolic groups (e.g., curcumin analogs) .

- Bioactivity : Piperazine-2,5-diones exhibit antiviral activity, while diketone-containing compounds (e.g., curcumin derivatives) show enzyme inhibitory effects (e.g., DNMT1 inhibition). The target compound’s bioactivity remains speculative but could align with these mechanisms .

Preparation Methods

Synthesis of N-Cyclohexylmalonamic Acid

Cyclohexylamine reacts with malonyl chloride in anhydrous dichloromethane at 0°C to form N-cyclohexylmalonamic acid. The reaction proceeds via sequential nucleophilic acyl substitutions, with the amine attacking one acyl chloride group to yield the monoamide intermediate. Careful stoichiometric control (1:1 amine-to-acyl chloride ratio) prevents over-amination.

Thermal Cyclization

Heating N-cyclohexylmalonamic acid to 120°C in toluene under Dean-Stark conditions facilitates cyclodehydration, producing the oxazolidine dione. The reaction mechanism involves nucleophilic attack by the amide nitrogen on the adjacent carbonyl carbon, followed by elimination of water. Yields typically range from 60–75%, with purity exceeding 90% after recrystallization from ethyl acetate.

Ugi-Deprotection-Cyclization (UDC) Strategy

Adapted from thienodiazepine syntheses, the UDC approach enables modular assembly of the oxazolidine dione scaffold through a four-component Ugi reaction.

Ugi Reaction Components

- Cyclohexyl isocyanide : Prepared via the dehydration of N-cyclohexylformamide using phosphoryl chloride.

- Aldehyde : Glyoxylic acid derivatives (e.g., methyl glyoxylate) serve as carbonyl components.

- Amine : Benzylamine or tert-butylamine provides the nitrogen source.

- Carboxylic Acid : Malonic acid monoethyl ester introduces the dicarbonyl precursor.

Deprotection and Cyclization

The Ugi adduct undergoes base-mediated hydrolysis (e.g., potassium hydroxide in ethanol/water) to remove ester protections, followed by acid-catalyzed cyclization (HCl in dioxane) at 80°C. This two-step process achieves an overall yield of 55–65%, with the cyclization step selectively forming the oxazolidine ring over competing pathways.

Chlorination of Carbodiimide Derivatives

Inspired by imidazolidinedione syntheses, this method leverages chlorination of carbodiimide precursors to generate reactive intermediates that cyclize into the target dione.

Preparation of N,N'-Dicyclohexylcarbodiimide (DCC)

DCC is synthesized via the dehydration of N-cyclohexylurea using phosphorus pentachloride. The carbodiimide intermediate is highly moisture-sensitive and requires storage under inert atmosphere.

Chlorination and Hydrolysis

Treating DCC with chlorine gas in dichloromethane at −5°C yields 2,2-dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Subsequent hydrolysis with ice-water selectively replaces chlorine atoms with hydroxyl groups, followed by oxidative ring contraction using manganese dioxide to yield this compound. Despite its complexity, this route provides high purity (>95%) and scalability, with isolated yields of 70–80%.

Mitsunobu-Mediated Cyclization

The Mitsunobu reaction offers a stereocontrolled pathway to oxazolidine diones by coupling diols with carbonyl precursors.

Substrate Preparation

A β-hydroxyamide derivative, synthesized from cyclohexylamine and ethyl 3-hydroxypropionate, serves as the cyclization substrate. The hydroxyl and amide functionalities are spatially aligned for intramolecular etherification.

Cyclization Conditions

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0°C induces cyclization via a six-membered transition state. This method achieves 65–70% yield with excellent stereochemical fidelity, though the high cost of reagents limits industrial application.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| N-Cyclohexylmalonamic Acid Cyclization | 75 | 92 | Simple reagents, scalable | High-temperature conditions |

| UDC Strategy | 65 | 88 | Modular, diverse substrates | Multi-step, moderate yields |

| Carbodiimide Chlorination | 80 | 95 | High purity, industrial scalability | Hazardous chlorine gas |

| Mitsunobu Cyclization | 70 | 90 | Stereocontrol, mild conditions | Expensive reagents |

Spectroscopic Characterization

Critical spectroscopic data for this compound include:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Cyclohexyloxazolidine-2,5-dione, and how can reaction efficiency be validated experimentally?

- Methodological Answer : The synthesis typically involves cyclohexyl-substituted precursors reacting with carbonyl or amide-forming reagents under controlled conditions. For example, refluxing 4-cyclohexylamine derivatives with α-keto acids in a polar aprotic solvent (e.g., DMF or acetic acid) catalyzed by sodium acetate can yield the oxazolidine-2,5-dione scaffold. Reaction efficiency is validated via thin-layer chromatography (TLC) for intermediate tracking and high-performance liquid chromatography (HPLC) for purity assessment. Yield optimization may require iterative adjustments to stoichiometry, temperature, and solvent polarity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for verifying cyclohexyl substituent geometry and ring conformation. Infrared (IR) spectroscopy identifies key functional groups (e.g., carbonyl stretches at ~1750–1850 cm⁻¹). Mass spectrometry (MS) via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) confirms molecular weight and fragmentation patterns. Cross-validation with computational spectral simulations (e.g., density functional theory, DFT) enhances accuracy .

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

- Methodological Answer : Accelerated stability studies under controlled humidity (e.g., 40°C/75% RH) and photolytic stress (ICH Q1B guidelines) are conducted. Degradation products are monitored using HPLC coupled with UV/Vis or charged aerosol detection (CAD). For lab-scale handling, inert atmosphere gloveboxes and desiccants (e.g., molecular sieves) prevent hydrolysis. Stability data should be statistically analyzed using time-series regression models to predict shelf-life .

Advanced Research Questions

Q. What computational approaches are effective in predicting the reactivity of this compound in ring-opening reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states and activation energies for nucleophilic attacks on the dione ring. Molecular dynamics (MD) simulations in explicit solvents (e.g., water or DMSO) reveal solvation effects. Software like Gaussian or ORCA integrates these methods, while machine learning platforms (e.g., SchNet) predict regioselectivity trends .

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : A 2³ full factorial design evaluates three variables (e.g., temperature, catalyst loading, solvent polarity) across eight experimental runs. Response surface methodology (RSM) identifies interactions between variables, while ANOVA quantifies significance. For example, solvent polarity may dominate over temperature in polar aprotic media. Software like Minitab or Design-Expert automates this workflow .

Q. What mechanistic insights can kinetic isotope effects (KIEs) provide for the hydrolysis of this compound?

- Methodological Answer : Deuterium labeling at the carbonyl oxygen or cyclohexyl C-H positions tracks rate-determining steps. Primary KIEs (k_H/k_D > 1) suggest bond-breaking in the transition state, while secondary KIEs indicate conformational changes. Stopped-flow UV/Vis spectroscopy captures rapid hydrolysis kinetics, and Eyring plots correlate activation parameters (ΔH‡, ΔS‡) with solvent dielectric constants .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Cross-laboratory validation using standardized assays (e.g., enzyme inhibition IC₅₀ or cell viability MTT) reduces variability. Meta-analyses of structure-activity relationship (SAR) datasets identify outliers caused by divergent experimental protocols (e.g., buffer pH or cell line selection). Bayesian network models quantify confounding factors, while molecular docking screens for off-target interactions .

Q. What strategies are recommended for establishing structure-activity relationships (SARs) in this compound-based drug candidates?

- Methodological Answer : Systematic substitution at the cyclohexyl or dione positions generates analogs for comparative SAR. Quantitative SAR (QSAR) models using descriptors like logP, molar refractivity, and topological polar surface area (TPSA) predict bioavailability. In vitro assays (e.g., cytochrome P450 inhibition) paired with in silico ADMET profiling prioritize lead compounds. Collaborative platforms like KNIME integrate cheminformatics workflows .

Q. What safety protocols are critical for handling this compound in advanced research settings?

- Methodological Answer : Lab personnel must complete safety training (100% pass rate on hazard exams) and use fume hoods for synthesis/purification. Material Safety Data Sheets (MSDS) mandate PPE (nitrile gloves, lab coats) and spill kits for acidic/basic degradation products. Storage in flame-resistant cabinets under nitrogen prevents oxidative degradation. Institutional review boards (IRBs) approve protocols involving biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.